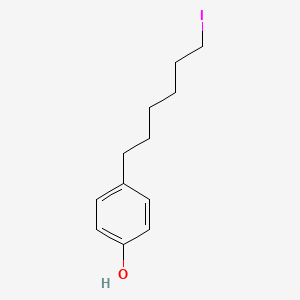

6-(4-Hydroxyphenyl)hexyl iodide

Description

Properties

Molecular Formula |

C12H17IO |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

4-(6-iodohexyl)phenol |

InChI |

InChI=1S/C12H17IO/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9,14H,1-5,10H2 |

InChI Key |

ZSOUGLKBPPCQTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Optical Properties: Copolymers with hexylphenoxy chains (e.g., PNDPHVT, PSPHVT) exhibit strong UV absorption (560–585 nm) and narrow optical bandgaps (~1.78–1.79 eV), suggesting that this compound could serve as a monomer for optoelectronic materials .

- Mechanochemical Stability: BisVI, a bipyridinium diiodide with methacryloyloxyhexyl chains, demonstrates bond-scission resistance in polymers, highlighting the role of iodide groups in stabilizing mechanophores .

Preparation Methods

Reaction Overview

The most extensively documented synthesis of 6-(4-hydroxyphenyl)hexyl iodide involves direct iodination of 6-(4-hydroxyphenyl)hexanol using hydroiodic acid (HI) in acetic acid, catalyzed by red phosphorus. This method capitalizes on the nucleophilic substitution of the hydroxyl group with iodide, facilitated by the acidic conditions.

Detailed Procedure

-

Reagent Preparation :

-

6-(4-Hydroxyphenyl)hexanol (1.0 equiv) is dissolved in glacial acetic acid.

-

Hydroiodic acid (57% w/w, 3.0 equiv) and red phosphorus (0.1 equiv) are added sequentially.

-

-

Reaction Conditions :

-

The mixture is heated under reflux at 110–120°C for 6–8 hours.

-

Red phosphorus acts as a reducing agent, preventing iodine formation via oxidation of HI.

-

-

Workup and Isolation :

-

After cooling, the reaction is quenched with ice water and extracted with diethyl ether (3 × 100 mL).

-

The organic layer is washed with:

-

5% sodium bisulfite (NaHSO₃) to remove residual I₂.

-

Saturated sodium bicarbonate (NaHCO₃) to neutralize excess acid.

-

Brine (NaCl) for dehydration.

-

-

Drying over anhydrous magnesium sulfate (MgSO₄) and solvent evaporation yields a pale yellow oil.

-

-

Yield and Purity :

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Pathway

The reaction proceeds via an Sₙ2 mechanism, where iodide displaces the hydroxyl group activated by protonation in acidic media. The hexyl chain’s length ensures minimal steric hindrance, favoring bimolecular substitution.

Competing Reactions

-

Iodine Formation : Oxidation of HI to I₂ occurs at elevated temperatures but is mitigated by red phosphorus, which reduces I₂ back to HI.

-

Esterification : Acetic acid may acylate the hydroxyl group, forming 6-(4-hydroxyphenyl)hexyl acetate. However, the excess HI drives the equilibrium toward iodide formation.

Alternative Synthetic Approaches

| Parameter | Specification |

|---|---|

| Starting Material | 6-(4-Hydroxyphenyl)hexyl bromide |

| Reagent | NaI (2.5 equiv) in anhydrous acetone |

| Temperature | Reflux (56°C) |

| Reaction Time | 12–24 hours |

| Expected Yield | 70–85% (theoretical) |

Limitation : Requires prior synthesis of the bromide precursor, adding synthetic steps.

Critical Analysis of Methodologies

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-(4-Hydroxyphenyl)hexyl iodide?

- Methodological Answer : The synthesis of structurally analogous iodides (e.g., 1,1'-bis(6-(methacryloyloxy)hexyl)-[4,4'-bipyridine]-1,1'-diium iodide) involves adjusting stoichiometric ratios of starting materials, such as alkyl halides and aromatic precursors, under controlled conditions (e.g., inert atmosphere, reflux). Post-synthesis, characterization via NMR and NMR is critical to confirm regioselectivity and purity. MALDI-TOF mass spectrometry is recommended for molecular weight validation. For reproducibility, document reaction parameters (temperature, solvent, catalyst) meticulously and cross-validate with independent trials .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use nitrile or neoprene gloves (tested for chemical resistance) and a NIOSH-approved respirator if airborne exposure is possible. Conduct reactions in a fume hood to prevent inhalation. Emergency protocols include immediate rinsing of contaminated skin with water for 15+ minutes and consulting a physician. Contamination risks increase when combined with reactive solvents or oxidizers; isolate waste streams for proper disposal .

Q. How can researchers reconcile discrepancies in dielectric constant data for hexyl iodide derivatives?

- Methodological Answer : Dielectric constants for hexyl iodide derivatives vary (e.g., 6.6 vs. 20 in ). This may reflect differences in isomer purity (branched vs. linear chains) or measurement conditions (solvent polarity, temperature). Standardize measurements using anhydrous solvents and report environmental controls (e.g., 25°C, 1 atm). Cross-check with literature using databases like CAS Common Chemistry ( ) to identify outliers .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The iodide group’s leaving ability facilitates SN2 reactions, but steric hindrance from the hexyl chain may favor SN1 pathways. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for SN2, ethanol/water for SN1). For example, sodium borohydride reduction of similar compounds () requires proton donors (e.g., methanol) to stabilize intermediates. Computational modeling (DFT) can predict transition states and regioselectivity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Overlapping NMR signals (e.g., aromatic vs. aliphatic protons) can be resolved using 2D NMR techniques (COSY, HSQC). For MALDI-TOF anomalies, verify matrix compatibility (e.g., α-cyano-4-hydroxycinnamic acid) and calibrate with known standards. Impurities detected via HPLC (>95% purity threshold) may require column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies validate the reliability of physicochemical data (e.g., dielectric constants, solubility) for this compound?

- Methodological Answer : Cross-reference datasets from authoritative sources (e.g., NIST Chemistry WebBook, ) and replicate measurements under identical conditions. For solubility, use the shake-flask method with UV-Vis quantification. Report confidence intervals and statistical outliers. Discrepancies in dielectric constants () may arise from instrument calibration errors; validate with internal standards (e.g., hexane as a low-ε control) .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via LC-MS and track iodide release via ion chromatography. For thermal stability, use DSC/TGA to identify decomposition thresholds. Control humidity using desiccators or saturated salt solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.